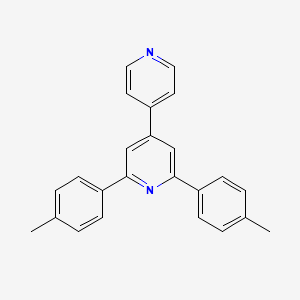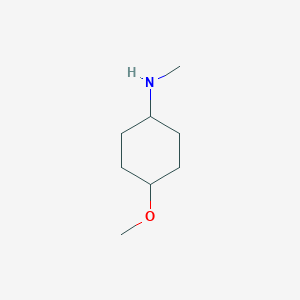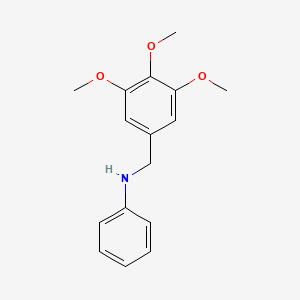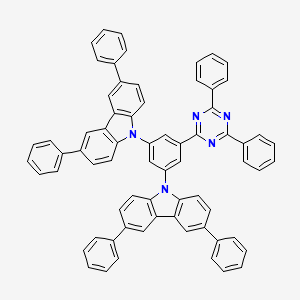
2,6-Di-p-tolyl-4,4'-bipyridine
概要
説明
2,6-Di-p-tolyl-4,4’-bipyridine is an organic compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. This particular compound is characterized by the presence of two p-tolyl groups attached to the 2 and 6 positions of the bipyridine structure. It is widely used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-p-tolyl-4,4’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine using a nickel catalyst (NiBr2(PPh3)2) in the presence of zinc powder and tetraethylammonium iodide . This reaction is carried out under mild conditions and yields the desired bipyridine derivative in high yield.
Another method involves the Suzuki coupling of tetrabutylammonium 2-pyridylborate salts with chloropyridines using a palladium catalyst (PdCl2(dcpp)) . The addition of N-methyl ethanolamine can further enhance the yield of the reaction.
Industrial Production Methods
Industrial production of 2,6-Di-p-tolyl-4,4’-bipyridine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. The choice of catalysts and reagents is crucial to minimize costs and maximize production.
化学反応の分析
Types of Reactions
2,6-Di-p-tolyl-4,4’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bipyridine to its dihydro form.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the bipyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces dihydro derivatives. Substitution reactions result in various functionalized bipyridine compounds.
科学的研究の応用
2,6-Di-p-tolyl-4,4’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound is employed in the study of biological systems, particularly in the development of bioactive molecules.
Medicine: Research into potential therapeutic applications, including anticancer and antimicrobial agents, is ongoing.
作用機序
The mechanism of action of 2,6-Di-p-tolyl-4,4’-bipyridine involves its ability to coordinate with metal centers. This coordination can alter the electronic properties of the metal, leading to various catalytic and photophysical effects. The compound’s molecular targets include transition metals, and its pathways involve the formation of stable metal-ligand complexes .
類似化合物との比較
2,6-Di-p-tolyl-4,4’-bipyridine can be compared with other bipyridine derivatives, such as:
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar properties but lacking the p-tolyl groups.
4,4’-Bipyridine: Another common bipyridine derivative used in the synthesis of viologens and other functional materials.
2,2’,6,6’-Tetramethyl-4,4’-bipyridine: A derivative with additional methyl groups, offering different steric and electronic properties.
The uniqueness of 2,6-Di-p-tolyl-4,4’-bipyridine lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
特性
IUPAC Name |
2,6-bis(4-methylphenyl)-4-pyridin-4-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2/c1-17-3-7-20(8-4-17)23-15-22(19-11-13-25-14-12-19)16-24(26-23)21-9-5-18(2)6-10-21/h3-16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVASFZTYFAOSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=C(C=C3)C)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301278243 | |
| Record name | 2,6-Bis(4-methylphenyl)-4,4′-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301278243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16208-89-2 | |
| Record name | 2,6-Bis(4-methylphenyl)-4,4′-bipyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16208-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Bis(4-methylphenyl)-4,4′-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301278243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4aR,7aR)-Octahydrocyclopenta[b]morpholine](/img/structure/B3107635.png)

![5-[(2-Iodophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B3107650.png)


![(S)-2-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B3107671.png)
![Butyl[(4-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B3107674.png)



![N-(indan-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B3107687.png)



